molecular formula C16H23Cl2NO2 B5631283 [1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol

[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol

Cat. No. B5631283
M. Wt: 332.3 g/mol
InChI Key: LTOHHVVMRNEZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of structurally complex piperidine derivatives, such as the one , involves condensation reactions, where specific functional groups are combined in the presence of solvents and catalysts. While the exact synthesis of "[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol" is not detailed in available literature, similar compounds have been synthesized through the condensation of piperidinyl-methanol derivatives with sulfonyl chlorides in methylene dichloride using triethylamine as the base (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of related compounds, indicating that the piperidine ring often adopts a chair conformation, which is a common feature in cyclic organic compounds due to its stability. The geometry around sulfur atoms in sulfonylated derivatives tends to be distorted tetrahedral (Girish et al., 2008).

Chemical Reactions and Properties

The reactivity of piperidine derivatives is significantly influenced by their functional groups. For example, the presence of a sulfonyl group can enhance nucleophilic substitution reactions due to its electron-withdrawing properties. These chemical properties are crucial for designing compounds with desired reactivity and stability (Prasad et al., 2008).

properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO2/c1-21-8-6-16(12-20)5-2-7-19(11-16)10-13-3-4-14(17)15(18)9-13/h3-4,9,20H,2,5-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOHHVVMRNEZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol

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